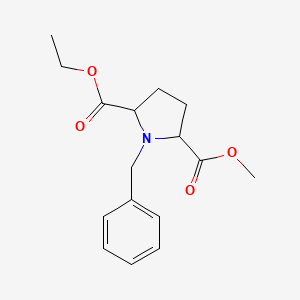
2-Ethyl 5-methyl 1-benzylpyrrolidine-2,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl 5-methyl 1-benzylpyrrolidine-2,5-dicarboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring substituted with ethyl, methyl, and benzyl groups, as well as two ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl 5-methyl 1-benzylpyrrolidine-2,5-dicarboxylate typically involves the reaction of diethyl 2,5-dibromohexanedioate with benzylamine. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl 5-methyl 1-benzylpyrrolidine-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Ethyl 5-methyl 1-benzylpyrrolidine-2,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism by which 2-Ethyl 5-methyl 1-benzylpyrrolidine-2,5-dicarboxylate exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation .
Comparación Con Compuestos Similares
Nicardipine: A calcium channel blocker used in the treatment of hypertension.
Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate: A structurally similar compound with different substituents.
Uniqueness: 2-Ethyl 5-methyl 1-benzylpyrrolidine-2,5-dicarboxylate is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Propiedades
Fórmula molecular |
C16H21NO4 |
|---|---|
Peso molecular |
291.34 g/mol |
Nombre IUPAC |
2-O-ethyl 5-O-methyl 1-benzylpyrrolidine-2,5-dicarboxylate |
InChI |
InChI=1S/C16H21NO4/c1-3-21-16(19)14-10-9-13(15(18)20-2)17(14)11-12-7-5-4-6-8-12/h4-8,13-14H,3,9-11H2,1-2H3 |
Clave InChI |
DBDISVORNYXQAN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


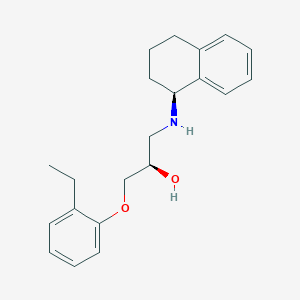
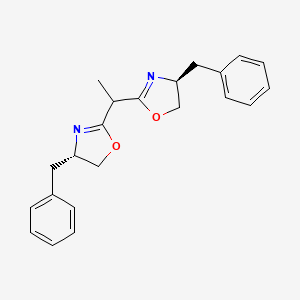
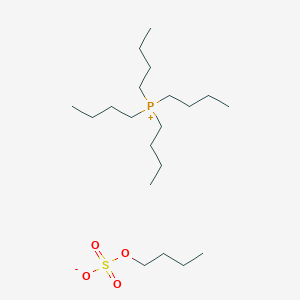
![1-[(5S,7R)-3-bromo-1-adamantyl]pyrrolidine;hydrobromide](/img/structure/B12846112.png)
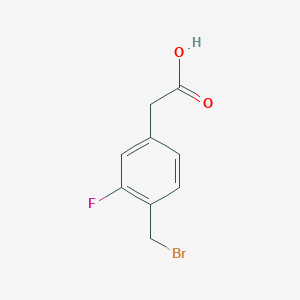

![1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene](/img/structure/B12846134.png)

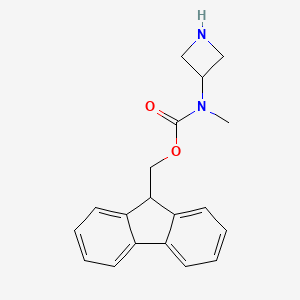

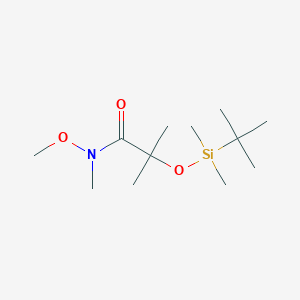
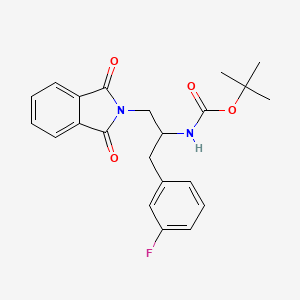
![6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid](/img/structure/B12846169.png)
![2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12846172.png)
